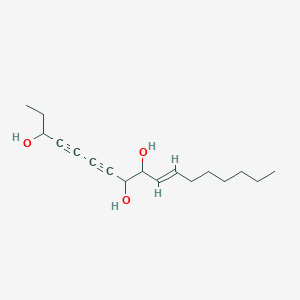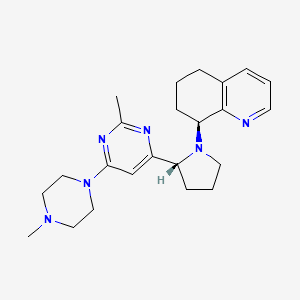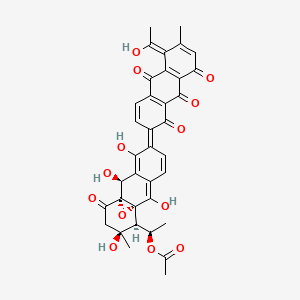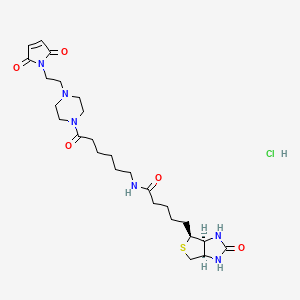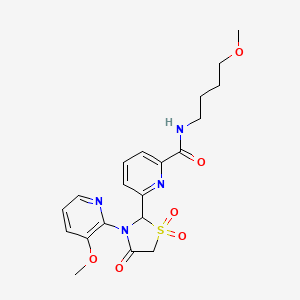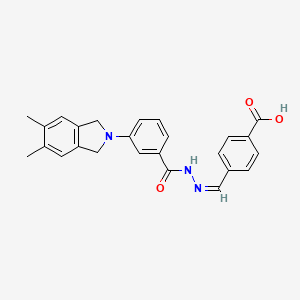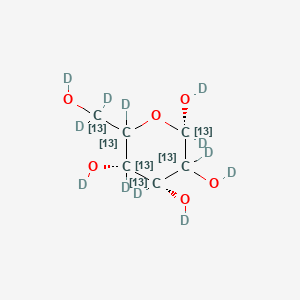
alpha-D-glucose-13C6,d12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-glucose-13C6,d12: is a compound that is isotopically labeled with both carbon-13 and deuterium. This labeling makes it a valuable tool in various scientific research fields, particularly in metabolic studies and tracer experiments. The compound is a derivative of alpha-D-glucose, a naturally occurring sugar that plays a crucial role in energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-glucose-13C6,d12 involves the incorporation of carbon-13 and deuterium into the glucose molecule. This can be achieved through several synthetic routes, including:
Chemical Synthesis: This method involves the chemical modification of glucose using isotopically labeled reagents.
Enzymatic Synthesis: Enzymes can be used to catalyze the incorporation of isotopes into glucose.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process includes:
Isotopic Labeling: The starting materials are isotopically labeled with carbon-13 and deuterium.
Chemical Reactions: These labeled materials undergo a series of chemical reactions to form the final product.
Purification: The product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-glucose-13C6,d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid or glucaric acid.
Reduction: Reduction reactions can convert the compound into sorbitol or mannitol.
Substitution: Substitution reactions can introduce different functional groups into the glucose molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include gluconic acid, glucaric acid, sorbitol, and mannitol .
Scientific Research Applications
Alpha-D-glucose-13C6,d12 has a wide range of scientific research applications, including:
Metabolic Studies: The compound is used as a tracer to study glucose metabolism in cells and organisms.
Drug Development: It is used in the development of new drugs by studying the pharmacokinetics and pharmacodynamics of glucose analogs.
Biological Research: The compound is used to investigate the role of glucose in various biological processes, such as energy production and cellular signaling.
Industrial Applications: It is used in the production of isotopically labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of alpha-D-glucose-13C6,d12 involves its incorporation into metabolic pathways. The compound is metabolized similarly to natural glucose, allowing researchers to trace its movement and transformation within biological systems. The isotopic labels (carbon-13 and deuterium) provide a means to track the compound using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
D-Glucose-13C6: This compound is labeled only with carbon-13 and is used for similar applications in metabolic studies.
D-Glucose-d7: This compound is labeled only with deuterium and is used in studies requiring deuterium labeling.
D-Glucose-13C6,d7: This compound is labeled with both carbon-13 and deuterium, similar to alpha-D-glucose-13C6,d12, but with different isotopic distribution.
Uniqueness
This compound is unique due to its dual labeling with both carbon-13 and deuterium.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
(2S,4R,5S)-2,3,4,5,6-pentadeuterio-2,3,4,5-tetradeuteriooxy-6-[dideuterio(deuteriooxy)(113C)methyl](2,3,4,5,6-13C5)oxane |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4-,5?,6+/m1/s1/i1+1D2,2+1D,3+1D,4+1D,5+1D,6+1D,7D,8D,9D,10D,11D |
InChI Key |
WQZGKKKJIJFFOK-TVEWNQQSSA-N |
Isomeric SMILES |
[2H][13C@]1([13C@]([13C](O[13C@]([13C]1([2H])O[2H])([2H])O[2H])([2H])[13C]([2H])([2H])O[2H])([2H])O[2H])O[2H] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


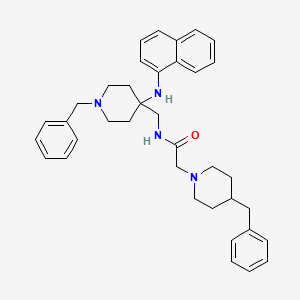
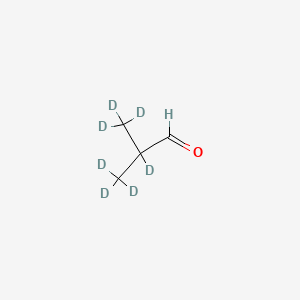
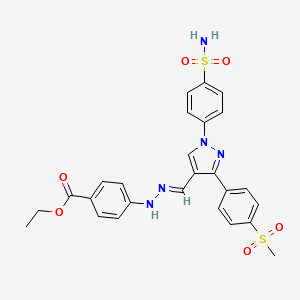
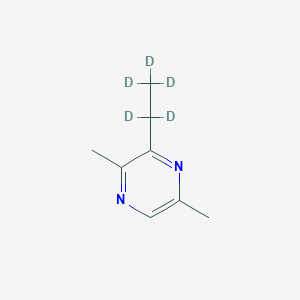
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)

